molecular formula C19H20N4O2 B2606206 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034394-15-3

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2606206
CAS No.: 2034394-15-3
M. Wt: 336.395
InChI Key: HIIGRYOXCXBERX-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features an indole core, a pyrrolidine ring, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions.

    Pyrimidine Attachment: The pyrimidine moiety can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole and pyrrolidine-pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, or H2O2.

    Reduction: Reducing agents like NaBH4 or LiAlH4 are often used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propanone
  • 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and overall stability.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-18(24)23-10-7-15(13-23)25-19-20-8-4-9-21-19/h2-6,8-9,12,15H,7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIGRYOXCXBERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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